VTP-27999
Beschreibung
VTP27999 ist ein Alkyl-Amin-Renin-Inhibitor, der sich für den klinischen Einsatz eignet, insbesondere bei der Behandlung von Bluthochdruck. Es ist ein kleines Molekül mit der chemischen Formel C26H41ClN4O5 und einem Molekulargewicht von 525,08 g/mol . Die Verbindung hat eine ausgezeichnete Selektivität gegenüber verwandten und nicht verwandten Off-Targets gezeigt, eine gute orale Bioverfügbarkeit und Wirksamkeit in Tiermodellen .
Eigenschaften
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWASIVXQMMPLM-ZXMXYHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583133 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942142-51-0 | |
| Record name | VTP-27999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VTP-27999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VTP-27999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesis of the Left-Hand Piperidine Moiety
The left-hand piperidine fragment (10 ) is synthesized from commercially available (3-chlorophenyl)methanol. Key steps include:
Preparation of the Right-Hand Diamine Segment
The right-hand diamine (11 ) is derived from L-alanine, with modifications to introduce the (3R)-tetrahydropyran-3-yl group:
Urea Bond Formation and Final Assembly
The central urea linkage is formed via reaction of the deprotected piperidine amine (10 ) with the diamine (11 ) using triphosgene as the carbonyl source:
-
Deprotection : Removal of Boc groups under acidic conditions (e.g., HCl in dioxane).
-
Coupling : Reaction with triphosgene in dichloromethane at 0°C, yielding the urea intermediate.
-
Global deprotection : Acidic cleavage of remaining protecting groups.
-
Salt formation : Treatment with trifluoroacetic acid (TFA) to produce the trifluoroacetate salt.
Critical parameters :
-
Temperature control (<5°C) during urea formation to prevent epimerization.
-
Use of high-purity solvents (HPLC-grade) to minimize byproducts.
Analytical Validation and Characterization
Structural Confirmation
Purity and Stability
-
HPLC : ≥97% purity (C<sub>18</sub> column, 0.1% TFA in water/acetonitrile gradient).
-
Mass spectrometry : Observed [M+H]<sup>+</sup> = 525.08 (theoretical 525.08).
-
Stability : Stable at -20°C for 1 month in DMSO; avoid freeze-thaw cycles.
Scale-Up and Process Optimization
Challenges in Manufacturing
Green Chemistry Considerations
-
Solvent selection : Replaced tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) for safer large-scale use.
-
Catalyst recycling : Palladium catalysts reused in asymmetric alkylation steps, reducing metal waste.
Comparative Pharmacokinetic Data
| Parameter | This compound (10 mg/kg) | Aliskiren (10 mg/kg) |
|---|---|---|
| Oral bioavailability | 22% (rat) | 15% (rat) |
| Half-life (t<sub>1/2</sub>) | 6.3 h | 4.1 h |
| CYP3A4 inhibition | <10% at 10 μM | 35% at 10 μM |
Data derived from preclinical studies in double transgenic rats .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VTP27999 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei der Synthese und Modifikation von VTP27999 üblich.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit VTP27999 verwendet werden, sind Ethylbromacetat, wasserfreies Dimethylformamid (DMF) und andere organische Lösungsmittel . Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und die Verwendung von Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von VTP27999 entstehen, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen zu verschiedenen substituierten Analogen führen können .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
VTP-27999 is characterized by its high potency, with an IC50 of approximately 0.47 nM, and shows over 1000-fold selectivity for renin over other targets. This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in patients . The compound's bioavailability is significantly higher than that of aliskiren, allowing for effective dosing with potentially fewer side effects .
Hypertension Management
The primary application of this compound is in the management of hypertension. Clinical trials have demonstrated that this compound effectively increases renal plasma flow (RPF) and glomerular filtration rate (GFR) in healthy volunteers on low-sodium diets. Doses ranging from 75 to 600 mg produced significant increases in RPF and GFR, comparable to those achieved with higher doses of aliskiren .
| Dose (mg) | RPF Increase (%) | GFR Increase (%) |
|---|---|---|
| 75 | 8 ± 3 | 10 ± 2 |
| 150 | 12 ± 4 | 15 ± 3 |
| 300 | 18 ± 4 | 20 ± 4 |
| 600 | 18 ± 4 | 20 ± 4 |
Renal Function Preservation
Research indicates that this compound may also play a role in preserving renal function in chronic kidney disease (CKD) patients. By effectively blocking renin activity, it may mitigate the progression of kidney damage associated with hypertension and other renal pathologies .
Study on Renal Plasma Flow
A study involving healthy volunteers assessed the effects of escalating doses of this compound on renal function. Results indicated that even at lower doses, this compound significantly improved renal parameters without the adverse side effects commonly associated with high doses of other renin inhibitors like aliskiren .
Impact on Prorenin Activity
Another investigation focused on how this compound interacts with prorenin. The study found that while this compound increased renin immunoreactivity, it did not activate prorenin into its active form. This suggests a unique property that could be leveraged for therapeutic benefit without the risks associated with prorenin activation .
Wirkmechanismus
VTP27999 exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, VTP27999 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and alleviation of hypertension . The molecular targets of VTP27999 include the active site of renin, where it binds and prevents the enzyme from catalyzing the conversion of angiotensinogen to angiotensin I .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aliskiren: Ein weiterer Renin-Inhibitor, der zur Behandlung von Bluthochdruck eingesetzt wird.
Remikiren: Ein Renin-Inhibitor mit ähnlichen Wirkmechanismen.
Zankiren: Eine weitere Verbindung aus derselben Klasse von Renin-Inhibitoren.
Einzigartigkeit von VTP27999
VTP27999 ist einzigartig aufgrund seiner ausgezeichneten Selektivität, guten oralen Bioverfügbarkeit und Wirksamkeit in Tiermodellen. Es hat sich gezeigt, dass es mit minimalen Off-Target-Effekten klinisch nutzbar ist und damit ein vielversprechender Kandidat für die Weiterentwicklung ist .
Biologische Aktivität
VTP-27999 is a novel small molecule classified as a potent and selective renin inhibitor, designed to modulate the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological profiles, and comparative studies with existing renin inhibitors.
Overview of this compound
This compound is characterized by its chemical formula and has been noted for its high selectivity and efficacy in inhibiting renin, with an IC50 value of approximately 0.47 nM . It exhibits over 1000-fold selectivity against related and unrelated off-targets, making it a promising candidate for hypertension treatment .
The primary mechanism of action for this compound involves the inhibition of renin, an enzyme critical in the conversion of angiotensinogen to angiotensin I, leading to subsequent vasoconstriction and increased blood pressure. Unlike aliskiren, another well-known renin inhibitor, this compound does not unfold prorenin but binds to acid-activated prorenin, enhancing its immunoreactivity in assays without affecting its conformation .
Key Pharmacokinetic Parameters
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Oral Bioavailability | >15% in multiple species |
| Half-life (t1/2) | 7.3 - 51.0 hours (varies by species) |
| Clearance (CL) | 36 - 128 mL/min/kg |
| Volume of Distribution (Vss) | 19 - 101 L/kg |
These parameters suggest that this compound is well absorbed and maintains effective plasma levels over time, contributing to its potential efficacy in clinical settings .
Clinical Studies
A notable study evaluated the safety, tolerability, and pharmacodynamics of this compound in healthy volunteers. Results indicated that this compound significantly reduced mean arterial pressure (MAP) compared to placebo and demonstrated a dose-dependent response . Furthermore, it showed a longer duration of action than aliskiren at equivalent doses .
Comparative Analysis with Aliskiren
This compound's unique profile is highlighted when compared to aliskiren:
| Feature | This compound | Aliskiren |
|---|---|---|
| IC50 | 0.47 nM | ~30 μM |
| Selectivity | >1000-fold | Moderate |
| Effect on prorenin | No unfolding | Induces conformational change |
| Duration of Action | Longer | Shorter |
This comparison illustrates that this compound not only provides enhanced potency but also offers a distinct mechanism that may lead to fewer side effects related to prorenin activation .
Study on Hypertensive Models
In a double transgenic rat model engineered to express human renin and angiotensinogen, this compound exhibited significant reductions in MAP at 24 hours post-administration compared to control groups. This study underscores its potential effectiveness in treating hypertension driven by human renin .
Safety Profile
In multiple ascending dose studies involving salt-depleted healthy volunteers, this compound was well-tolerated with no serious adverse events reported. This finding supports its safety profile for further clinical development .
Q & A
Q. What experimental models are commonly used to evaluate the renal effects of VTP-27999?
this compound's renal effects are primarily studied in two models:
- Human clinical trials : Healthy volunteers under low-sodium conditions are administered varying doses (75–600 mg) to assess renal plasma flow (RPF) and glomerular filtration rate (GFR) using linear mixed models and ANOVA for statistical analysis .
- In vitro/in vivo animal models : Retinal tissue cultures from Ctsd+/+ and Ctsd-/- mice are used to study mRNA and protein expression changes (e.g., renin, Ctsd, and vasoinhibin) via immunoprecipitation-Western blot and ELISA .
Q. What key parameters should be measured in clinical trials assessing this compound's efficacy?
Essential parameters include:
- Hemodynamic metrics : RPF, GFR, systolic/diastolic blood pressure (SBP/DBP).
- Biochemical markers : Plasma renin activity (PRA), angiotensin II (Ang II), and prorenin levels.
- Baseline characteristics : BMI, sodium intake, and renal function to ensure cohort homogeneity . Statistical adjustments (e.g., percentage change from baseline) are applied to mitigate carry-over effects in crossover studies .
Q. How does this compound compare pharmacologically to aliskiren?
this compound demonstrates:
- Higher bioavailability : 10-fold greater oral absorption than aliskiren .
- Dose efficiency : 150 mg this compound achieves renal effects equivalent to 300 mg aliskiren .
- Safety : No severe side effects at high doses (up to 600 mg), unlike aliskiren, which causes diarrhea at elevated doses .
Advanced Research Questions
Q. How can contradictory results in dose-response studies (e.g., suboptimal efficacy at 600 mg) be resolved methodologically?
- Nonlinear pharmacokinetics : Saturation of renin-binding sites may explain plateaued effects beyond 300 mg .
- Statistical modeling : Use mixed-effects models to account for inter-individual variability and covariates like sodium intake .
- Preclinical validation : Test dose ranges in aging or disease-specific animal models (e.g., hypertensive mice) to refine dosing before human trials .
Q. What molecular mechanisms underlie this compound's tissue-specific effects (e.g., retinal vs. renal)?
- Protease inhibition : this compound blocks renin-mediated cleavage of prolactin into vasoinhibin in retinal tissues, as shown by immunoprecipitation-Western blot .
- mRNA modulation : Suppresses renin and Ctsd mRNA in Ctsd+/+ mice, suggesting tissue-specific RAS regulation .
- Experimental validation : Use siRNA knockdown or CRISPR models to isolate renin-dependent pathways in target tissues .
Q. How should researchers address limitations in current this compound studies (e.g., homogeneous cohorts)?
- Population diversity : Include patients with comorbidities (e.g., diabetes, hypertension) to assess efficacy in pathophysiological contexts .
- Gender stratification : Design studies with balanced male/female cohorts to evaluate sex-dependent RAS activity differences .
- Longitudinal data : Extend acute single-dose trials to chronic dosing regimens to monitor hyperkalemia risk and organ protection .
Methodological Considerations
Q. What statistical approaches are optimal for analyzing renal hemodynamic data in this compound trials?
- Linear mixed models : Account for repeated measures (e.g., RPF at 0, 2, 4 hours post-dose) and inter-subject variability .
- Bonferroni correction : Adjust for multiple comparisons (e.g., dose groups vs. placebo) to reduce Type I errors .
- Baseline normalization : Express RPF/GFR as percentage changes to control for day-to-day variability in crossover designs .
Q. How can in vitro findings on this compound's renin inhibition be translated to in vivo models?
- Dose calibration : Align in vitro IC50 values (0.47 nM for recombinant human renin ) with plasma concentrations in animal/human studies.
- Biomarker bridging : Measure Ang II suppression in both models to confirm target engagement .
- Mechanistic studies : Use transgenic rodents (e.g., renin-overexpressing mice) to validate tissue-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
